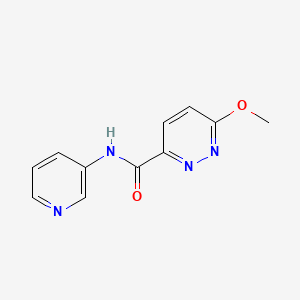

6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 3-position, which is further linked to a pyridine ring at the nitrogen atom

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been shown to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the survival and replication of Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells . These compounds were found to be non-toxic to human cells , which may suggest favorable bioavailability and safety profiles.

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that they may inhibit the growth or survival of Mycobacterium tuberculosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Carboxamide Formation: The carboxamide group can be introduced by reacting the pyridazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Pyridine Coupling: The final step involves coupling the pyridazine derivative with a pyridine ring, which can be achieved through various coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products

Oxidation: Formation of 6-hydroxy-N-(pyridin-3-yl)pyridazine-3-carboxamide.

Reduction: Formation of 6-methoxy-N-(pyridin-3-yl)pyridazine-3-amine.

Substitution: Formation of 6-halogenated or 6-amino-N-(pyridin-3-yl)pyridazine-3-carboxamide.

Aplicaciones Científicas De Investigación

6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biology: It is used in the study of biological pathways and mechanisms, especially those involving pyridazine derivatives.

Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide

- 6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide

- 6-Methoxy-N-(pyrimidin-3-yl)pyridazine-3-carboxamide

Uniqueness

6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide is unique due to the specific positioning of the pyridine ring at the 3-position of the pyridazine ring. This positioning influences the compound’s electronic properties and its ability to interact with biological targets, making it distinct from other similar compounds.

Actividad Biológica

6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the class of pyridazine derivatives. These compounds are recognized for their diverse biological activities, making them subjects of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyridazine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 3-position, linked to a pyridine ring. Its molecular formula is C12H12N4O, with a molecular weight of 230.22 g/mol. The unique arrangement of functional groups contributes to its distinct chemical properties and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer cell lines.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Activity

A significant body of research highlights the anticancer potential of this compound. In vitro studies have demonstrated that it inhibits cell proliferation in various cancer cell lines:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Non-cancer) | 2.4 | Low |

The selectivity index indicates that this compound is significantly more effective against cancer cells than non-cancerous cells, suggesting its potential as a targeted therapy for triple-negative breast cancer (TNBC) .

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .

Study on Breast Cancer

In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways. The compound was tested over a period of 30 days, revealing its efficacy in inhibiting lung metastasis in vivo .

Interaction Studies

Further research focused on the binding affinity of the compound to various biological targets. Using chemoproteomics, researchers identified several potential targets involved in cellular signaling pathways relevant to cancer and inflammation . These findings support the hypothesis that this compound may serve as a scaffold for developing new therapeutic agents.

Propiedades

IUPAC Name |

6-methoxy-N-pyridin-3-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-10-5-4-9(14-15-10)11(16)13-8-3-2-6-12-7-8/h2-7H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAHPHCCQDKBPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.